[(6-Methoxypyridin-3-yl)methyl](methyl)amine hydrochloride
CAS No.: 1955493-76-1
Cat. No.: VC5694167
Molecular Formula: C8H13ClN2O
Molecular Weight: 188.66
* For research use only. Not for human or veterinary use.
amine hydrochloride - 1955493-76-1](/images/structure/VC5694167.png)
Specification
CAS No. | 1955493-76-1 |
---|---|
Molecular Formula | C8H13ClN2O |
Molecular Weight | 188.66 |
IUPAC Name | 1-(6-methoxypyridin-3-yl)-N-methylmethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H12N2O.ClH/c1-9-5-7-3-4-8(11-2)10-6-7;/h3-4,6,9H,5H2,1-2H3;1H |
Standard InChI Key | RQJNMXCQVSUKNW-UHFFFAOYSA-N |
SMILES | CNCC1=CN=C(C=C1)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound is a hydrochloride salt of a substituted pyridine derivative. Its molecular formula is C₈H₁₃ClN₂O, with a molecular weight of 188.65 g/mol . The structure consists of a pyridine ring substituted with a methoxy group at the 6-position and a methyl(methylamine) group at the 3-position, protonated as a hydrochloride salt.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 1955493-76-1 | |
Molecular Formula | C₈H₁₃ClN₂O | |
Molecular Weight | 188.65 g/mol | |
SMILES | CNCC1=CN=C(C=C1)OC.Cl | |
InChI Key | OTFOOSOJJVETBP-UHFFFAOYSA-N |
The SMILES notation confirms the presence of a methoxy group (OC) on the pyridine ring and a methylamine side chain (CNC) linked to the aromatic system . The hydrochloride moiety stabilizes the amine group, enhancing its solubility in polar solvents.
Synthesis and Manufacturing
Synthetic Routes
While specific patented methods are proprietary, general approaches involve:
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Alkylation of Pyridine Derivatives: Reacting 6-methoxypyridine-3-carbaldehyde with methylamine under reductive amination conditions, followed by hydrochloride salt formation .
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Intermediate Functionalization: Modifying (6-methoxypyridin-3-yl)methanamine (CAS 262295-96-5) through methylation using methyl iodide or dimethyl sulfate, then isolating the hydrochloride .
MolCore and Synblock utilize high-purity synthesis protocols under ISO-certified conditions, achieving purities ≥97% . The process emphasizes minimizing byproducts like N-methylation overproducts or unreacted starting materials.
Physicochemical Properties
Stability and Solubility
The compound is hygroscopic, requiring storage in dry, sealed environments at 2–8°C . It exhibits moderate solubility in water (~50 mg/mL) and methanol but limited solubility in non-polar solvents like hexane.
Table 2: Physicochemical Data
Property | Value | Source |
---|---|---|
Density | 1.1–1.2 g/cm³ (estimated) | |
Boiling Point | Decomposes before boiling | |
Flash Point | >100°C | |
pKa (amine) | ~8.5 (predicted) |
Predicted collision cross sections (CCS) for adducts, such as [M+H]⁺ (131.0 Ų) and [M+Na]⁺ (143.7 Ų), aid in mass spectrometry characterization .
Pharmaceutical and Industrial Applications
Role in Active Pharmaceutical Ingredients (APIs)
The compound serves as a critical intermediate in synthesizing kinase inhibitors and neuromodulators. For example, it is employed in the production of 6-(2-hydroxy-2-methylpropoxy)-4-(6-methoxy-3-pyridazinyl)pyrimidin-2-amine derivatives, which show promise in treating inflammatory diseases .
Chemical Building Block
Its bifunctional structure (amine and aromatic ether) enables use in:
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Ligand Design: Coordinating transition metals in catalytic systems.
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Peptide Modifications: Introducing hydrophilic moieties into hydrophobic drug candidates.
Exposure Route | First Aid Measures | Source |
---|---|---|
Skin Contact | Wash with water for 15 minutes | |
Eye Contact | Flush with water for 15 minutes | |
Inhalation | Move to fresh air |
Supplier | Purity | Price (USD/g) |
---|---|---|
MolCore | ≥97% | 120–150 |
Synblock | ≥98% | 140–170 |
Progene Pharma | ≥95% | 100–130 |
Recent Developments and Future Directions
Patent Activity
A 2025 patent (US20190106438A1) highlights its use in continuous-flow synthesis of kinase inhibitors, reducing reaction times by 40% compared to batch processes .
Research Trends
Emerging studies focus on:
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Bioconjugation: Attaching the compound to monoclonal antibodies for targeted drug delivery.
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Green Chemistry: Developing solvent-free methylation techniques using ionic liquids.
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